Fibronectin CS1 Peptide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fibronectin CS1 Peptide, also known as the connecting segment 1 (CS-1), is a cell attachment domain located in the type III homology connecting segment (IIICS) of fibronectin . It lacks the Arg-Gly-Asp-containing domain and actively inhibits tumor metastases in spontaneous and experimental metastasis models . The use of this compound might offer a promising therapeutic approach for combating and preventing cancer metastasis .

Synthesis Analysis

The CS1 peptide is part of the fibronectin receptor which is identical to the integrin receptor of α4 β1 . It completely inhibits lymphocyte adhesion to CS1 and partially inhibits adhesion to intact fibronectin . Following chronic constriction injury (CCI), fibronectin expression in the sciatic nerve increased with the dominant FN-CS1 deposition in endothelial cells, Schwann cells, and macrophages .Molecular Structure Analysis

Fibronectin exists as a protein dimer, consisting of two nearly identical polypeptide chains linked by a pair of C-terminal disulfide bonds . Each fibronectin subunit has a molecular weight of 230–~275 kDa and contains three types of modules: type I, II, and III .Chemical Reactions Analysis

The CS1 peptide effects were analyzed in cultured primary Schwann cells, the major source of FN-CS1 in CCI nerves . Acute CS1 therapy attenuated mechanical allodynia (pain from innocuous stimulation) but not thermal hyperalgesia and reduced the levels of IL-17A expression in the injured nerve .Physical and Chemical Properties Analysis

The peptide is soluble in water . The contents of this vial have been accurately determined . Both the stopper and the vial have been siliconized . Do not attempt to weigh out a smaller portion of the contents .科学的研究の応用

1. Role in Liver Transplantation and Ischemia/Reperfusion Injury

Fibronectin CS1 peptide plays a critical role in liver transplantation, particularly in the context of ischemia/reperfusion injury. Studies have demonstrated that CS1 peptide therapy can significantly inhibit the recruitment of T lymphocytes, reduce neutrophil activation and infiltration, and repress proinflammatory cytokines in liver grafts. This leads to improved function and preservation of liver grafts, extending their survival. The use of CS1 peptides in this context underscores their potential in increasing the transplant donor pool by modulating marginal steatotic livers (Amersi et al., 2003), (Moore et al., 2005).

2. Impact on OSCC Pathogenesis

The CS1 segment of fibronectin is involved in the pathogenesis of oral squamous cell carcinoma (OSCC). It has been found that CS1 expression is significantly higher in OSCC tissues compared to normal tissues. The inclusion of CS1 in vitro assays enhances OSCC cell spreading, migration, and invasion, suggesting its involvement in oral cancer pathogenesis (Kamarajan et al., 2010).

3. Effects on Endothelial Cells and Ischemia/Reperfusion Injury

CS1 peptides have shown protective effects on sinusoidal endothelial cells and can alleviate ischemia/reperfusion injury in rats. This peptide-mediated blockade decreases the mRNA expression of inflammatory cytokines, preventing hepatic sinusoidal endothelial cells from injury, thereby protecting against severe ischemia/reperfusion injury after transplantation (Ding et al., 2013).

4. Modulation of Cell Signaling in Liver Cold Ischemia-Reperfusion Injury

CS1 peptides can modulate cell signaling, particularly in the context of steatotic liver cold ischemia-reperfusion injury. They influence p42/44 MAPK phosphorylation, leukocyte migration, and secretion of proinflammatory cytokines, which can be critical in transplant outcomes (Moore et al., 2005).

5. Implications in Tissue-Engineered Vascular Grafts

The fibronectin-derived CS1 fragment has implications in tissue-engineered vascular grafts. It promotes endothelial cell adhesion without supporting platelet adhesion, indicating its potential use in creating a more-compatible small-caliber vascular graft lumen interface (Rodenberg & Pavalko, 2007).

6. Role in Enterovirus 71 Infection

Fibronectin facilitates Enterovirus 71 infection by mediating viral entry. Research indicates that FN interacts with the virus capsid protein VP1, enhancing EV71 entry and suggesting a potential therapy target for EV71 infection (He et al., 2018).

作用機序

Fibronectin CS-1 peptide binds α4β1 integrin; it exhibits pro-metastatic and immunomodulatory activities . Fibronectin CS-1 peptide is involved in oral squamous cell carcinoma pathogenesis, regulating migration and invasion . This peptide may increase expression of matrix metalloproteinases (MMPs) .

Safety and Hazards

将来の方向性

特性

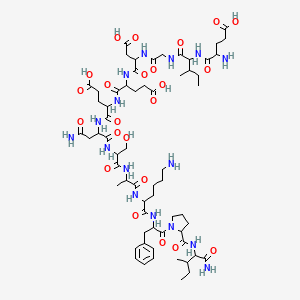

IUPAC Name |

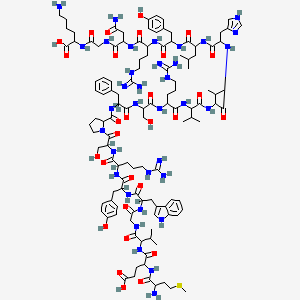

(4S)-4-amino-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H64N8O15/c1-8-19(6)29(44-31(53)21(39)11-12-26(49)50)36(58)41-22(14-17(2)3)32(54)40-23(15-27(51)52)33(55)43-28(18(4)5)37(59)46-13-9-10-25(46)35(57)42-24(16-47)34(56)45-30(20(7)48)38(60)61/h17-25,28-30,47-48H,8-16,39H2,1-7H3,(H,40,54)(H,41,58)(H,42,57)(H,43,55)(H,44,53)(H,45,56)(H,49,50)(H,51,52)(H,60,61)/t19-,20+,21-,22-,23-,24-,25-,28-,29-,30-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLNMCNFAJCMMHI-YGHIGYJTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H64N8O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

873.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。